1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine
Description
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine is a piperazine derivative featuring a 4-methylpiperazine core substituted at the 1-position with a benzyl group bearing 3-bromo and 4-methoxy substituents. This compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-15-5-7-16(8-6-15)10-11-3-4-13(17-2)12(14)9-11/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAWOYBRZEECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo substituent on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromo substituent or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydroxylated derivatives.
Scientific Research Applications
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds and their effects on cellular pathways.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromo and methoxy substituents on the phenyl ring contribute to the compound’s binding affinity and selectivity towards these targets. The piperazine moiety enhances the compound’s pharmacokinetic properties, allowing it to effectively modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives with substituted benzyl groups are well-documented. Key comparisons include:
Key Observations :
- Substituent Position : The 3-bromo-4-methoxy substitution in the target compound creates a meta/para pattern distinct from analogues like 1-(4-bromobenzyl)-4-methylpiperazine (para-bromo) or 1-(2-fluorobenzyl)-4-methylpiperazine (ortho-fluoro). This substitution may enhance steric hindrance and alter electronic interactions with biological targets.
- Bulk and Solubility : Chlorcyclizine’s diphenylmethyl group increases hydrophobicity, whereas the target compound’s methoxy group could improve solubility via hydrogen bonding .
Physicochemical Properties
- The target compound’s ¹H NMR would show split signals due to asymmetric substitution on the benzyl ring.
- Solubility and Stability: The methoxy group may enhance aqueous solubility compared to purely halogenated analogues.
Biological Activity
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features, including the presence of bromine and methoxy groups. These modifications can influence its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.
Structural Characteristics
The molecular formula for this compound is C13H19BrN2O, with a molecular weight of approximately 299.212 g/mol. Its structure includes:
- A brominated phenyl ring (3-bromo-4-methoxy)
- A methylpiperazine moiety
This combination allows for diverse interactions with biological targets, particularly in neurological and psychiatric contexts.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It may act as an agonist or antagonist at neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive functions. Specific studies have indicated potential interactions with:
- Serotonin receptors : This suggests a role in mood disorders.
- Muscarinic receptors : Particularly muscarinic receptor 4, which is implicated in cognitive disorders such as schizophrenia.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties by modulating serotoninergic systems. For instance, analogs have been shown to block serotonin transporters while activating specific serotonin receptors, leading to improved mood and cognitive functions .
Antiviral Properties
Preliminary investigations have suggested that this compound may possess antiviral activities, particularly against HIV. Similar piperazine derivatives have demonstrated efficacy as non-nucleoside reverse transcriptase inhibitors, highlighting the potential for developing antiviral agents based on this structural framework .
Neuroprotective Effects
Given its interaction with muscarinic receptors, there is potential for neuroprotective applications. The modulation of neurotransmitter systems may position this compound as a candidate for treating neurodegenerative diseases or cognitive impairments.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antidepressant, Neuroprotective | Serotonin receptor modulation |
| Vortioxetine | Antidepressant | SERT inhibition, 5-HT receptor modulation |
| Palbociclib | Anticancer | CDK inhibition |
Case Studies and Research Findings
- Antidepressant Activity : A study demonstrated that compounds similar to this compound showed significant effects on mood improvement in animal models through serotonin receptor interactions. This highlights the potential for further exploration in clinical settings .
- Neuroprotective Studies : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease through modulation of cholinergic signaling pathways.
- Antiviral Research : Investigations into the antiviral properties revealed that certain derivatives exhibited low nanomolar EC50 values against HIV replication, indicating strong potential for further development as antiviral agents .
Q & A
Q. Table 1. Substituent Effects on Dopamine D3 Receptor Binding
| Substituent Position | IC₅₀ (nM) | Selectivity (D3 vs. D2) | Reference |
|---|---|---|---|
| 3-Br, 4-OCH₃ | 12.4 | 8.5-fold | |
| 4-Br, 3-OCH₃ | 45.7 | 2.1-fold | |
| 3-Cl, 4-OCH₃ | 28.9 | 4.3-fold |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in IC₅₀ values or receptor selectivity often arise from:
- Assay variability : Standardize protocols (e.g., uniform cell lines, incubation times).
- Impurity interference : Re-synthesize and re-test compounds with ≥98% purity .
- Conformational analysis : Use X-ray crystallography or NMR to verify active conformers .
For example, conflicting D3 affinity data may stem from differences in membrane preparation methods (e.g., HEK293 vs. CHO cells) .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
Common challenges include:
- Co-elution of by-products : Resolved via gradient elution in flash chromatography (e.g., 5–30% EtOAc/hexane).
- Hydroscopicity : Use anhydrous Na₂SO₄ during workup and store under inert gas .
- Crystallization issues : Optimize solvent polarity (e.g., ether/hexane mixtures) for recrystallization .
Advanced: What strategies are employed to scale up synthesis while maintaining yield and purity?
Methodological Answer:
Scale-up requires:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
